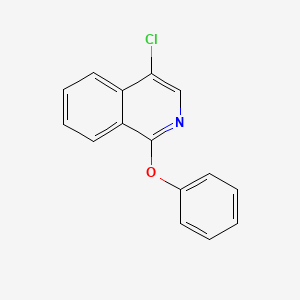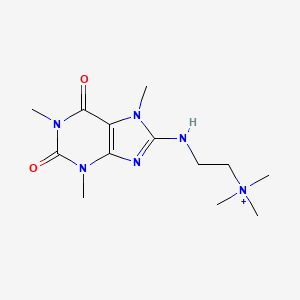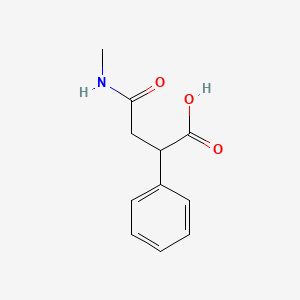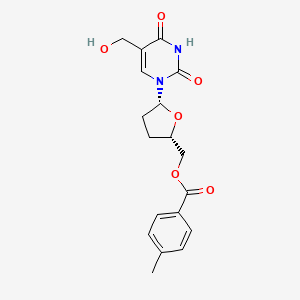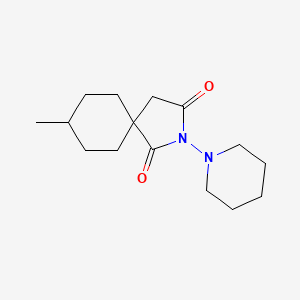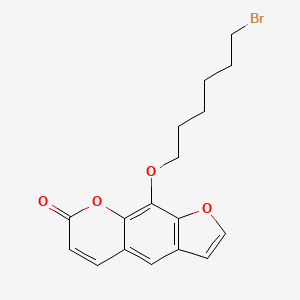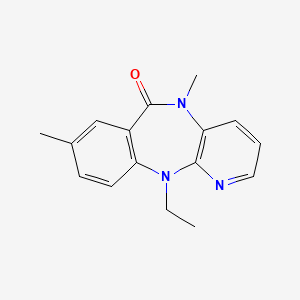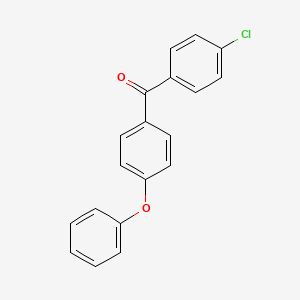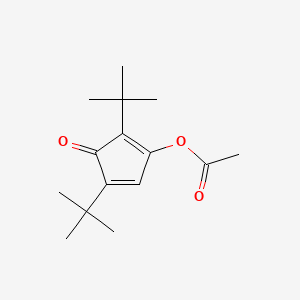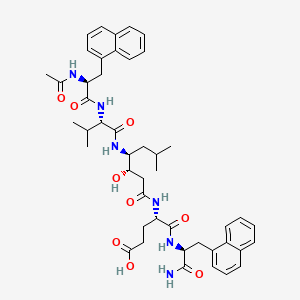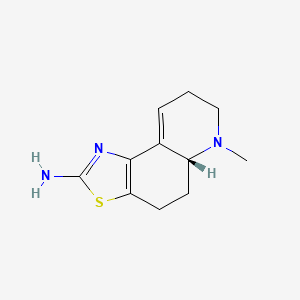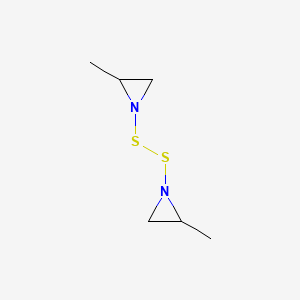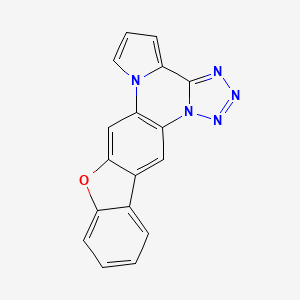
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline is a complex heterocyclic compound with a molecular formula of C17H9N5O and a molecular weight of 299.2863 . This compound is characterized by its unique structure, which includes fused benzofuran, pyrrole, tetrazole, and quinoxaline rings. Such intricate structures often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research.
准备方法
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.
Construction of the Pyrrole Ring: Pyrrole rings are often synthesized via Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Tetrazole Formation: Tetrazoles can be synthesized by the cycloaddition of azides with nitriles.
Quinoxaline Ring Formation: Quinoxalines are typically formed through the condensation of o-phenylenediamine with α-diketones.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the heterocyclic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations.
科学研究应用
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline has several applications in scientific research:
Chemistry: Its unique structure makes it a valuable compound for studying the reactivity and properties of fused heterocyclic systems.
作用机制
The mechanism of action of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact pathways and molecular targets would require further experimental validation.
相似化合物的比较
Similar compounds include other fused heterocyclic systems such as:
Pyrroloquinoxalines: Known for their biological activity and used in medicinal chemistry.
Tetrazoloquinoxalines: Explored for their antimicrobial and anticancer properties.
The uniqueness of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline lies in its combination of these rings, which may confer distinct chemical and biological properties not observed in the individual components.
属性
CAS 编号 |
72499-68-4 |
|---|---|
分子式 |
C17H9N5O |
分子量 |
299.29 g/mol |
IUPAC 名称 |
10-oxa-14,20,21,22,23-pentazahexacyclo[11.10.0.03,11.04,9.014,18.019,23]tricosa-1(13),2,4,6,8,11,15,17,19,21-decaene |
InChI |
InChI=1S/C17H9N5O/c1-2-6-15-10(4-1)11-8-14-13(9-16(11)23-15)21-7-3-5-12(21)17-18-19-20-22(14)17/h1-9H |
InChI 键 |
DQJYGZSMHOBMOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C6=NN=NN46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


